molecular formula C9H9N3OS B1457879 7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde CAS No. 1273326-17-2

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

Cat. No. B1457879
M. Wt: 207.25 g/mol
InChI Key: DCEPOZLIDUBGTK-UHFFFAOYSA-N
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Description

“7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H9N3OS . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of compounds based on the BTZ group involves varying the donor groups while keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CN(C1=CC=C(C2=NSN=C12)C=O)C . The molecular weight is 207.25 .


Chemical Reactions Analysis

Compounds based on the BTZ group have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

  • Organic Chemistry and Photocatalysis

    • This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
    • The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
    • The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
  • Materials Science and Solar Cells

    • This compound has been used as an electron acceptor in the development of ternary polymer solar cells .
  • Environmental Chemistry and Pollution Removal

    • This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
    • The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
  • Chemistry and Fluorescent Materials

    • This compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .
  • Chemistry and Photocatalysis

    • This compound has been used in the synthesis of a library of 26 donor-acceptor compounds based on the benzo[c][1,2,5]thiadiazole group . The donor groups were varied while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same .
    • The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
    • The results showed that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
  • Materials Science and Solar Cells

    • This compound has been used as an electron acceptor in the development of ternary polymer solar cells . Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the search results.
  • Environmental Chemistry and Pollution Removal

    • This compound has been used in the construction of a 2D covalent organic framework (COF-C4A-BTD) for removing organic pollutants .
    • The COF demonstrated high efficacy in removing organic pollutants, such as bisphenol A, rhodamine B, and methylene blue with removal rates of 66%, 85%, and 99% respectively .
  • Chemistry and Fluorescent Materials

    • This compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also classified as a combustible compound .

properties

IUPAC Name

4-(dimethylamino)-2,1,3-benzothiadiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-12(2)7-4-3-6(5-13)8-9(7)11-14-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEPOZLIDUBGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=NSN=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
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7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
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7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 4
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 5
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde
Reactant of Route 6
7-(Dimethylamino)benzo[C][1,2,5]thiadiazole-4-carbaldehyde

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